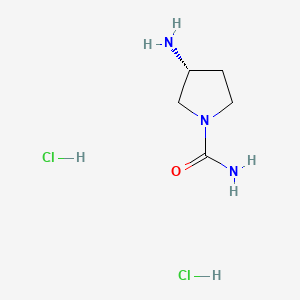
(3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and potential as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the Hoffmann rearrangement reaction of racemic 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid .
Industrial Production Methods
For industrial production, the method involving Hoffmann rearrangement is preferred due to its simplicity, environmental friendliness, and cost-effectiveness. The reaction conditions are mild, and the process can be easily monitored. The solvents used are an ethanol-water mixture, which is low-cost and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various N-nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hoffmann rearrangement yields 3-aminopiperidine, which can be further acidized and salified to obtain (3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride .
Scientific Research Applications
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptors, depending on the specific application. For example, it may interact with histamine H1 receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
®-3-Piperidinamine dihydrochloride: Similar in structure but differs in the position of the amino group.
(3R)-3-Aminopiperidine dihydrochloride: Similar in structure but differs in the ring size.
Uniqueness
(3R)-3-aminopyrrolidine-1-carboxamide dihydrochloride is unique due to its specific stereochemistry and its ability to act as an intermediate in the synthesis of various pharmaceuticals. Its mild reaction conditions and environmentally friendly production methods make it a preferred choice in industrial applications .
Properties
Molecular Formula |
C5H13Cl2N3O |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(3R)-3-aminopyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H/t4-;;/m1../s1 |
InChI Key |
HPOFOHLQMVXSKG-RZFWHQLPSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


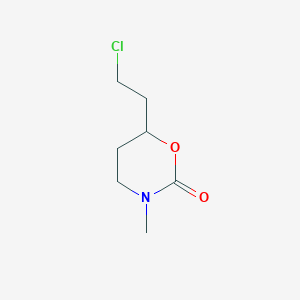

![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

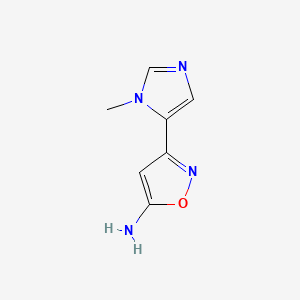
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
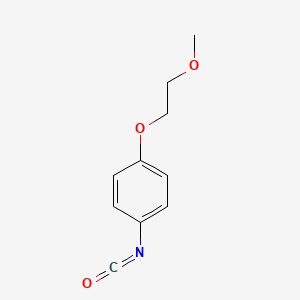



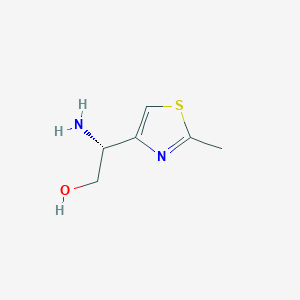
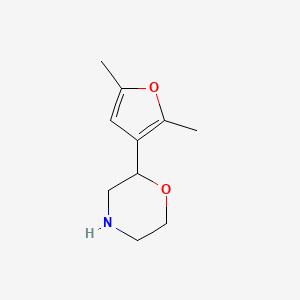
![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
